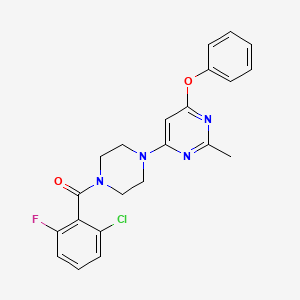

(2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound "(2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone" is a synthetic small molecule characterized by a central piperazine ring linked to two distinct aromatic moieties: a 2-chloro-6-fluorophenyl group and a 2-methyl-6-phenoxypyrimidin-4-yl substituent.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4O2/c1-15-25-19(14-20(26-15)30-16-6-3-2-4-7-16)27-10-12-28(13-11-27)22(29)21-17(23)8-5-9-18(21)24/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJQXMCZMKNFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:

Formation of the Piperazine Ring: Starting with the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes.

Substitution Reactions: Introducing the 2-methyl-6-phenoxypyrimidin-4-yl group through nucleophilic substitution reactions.

Coupling Reactions: Coupling the piperazine derivative with the (2-Chloro-6-fluorophenyl)methanone using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Structure and Composition

The compound consists of several functional groups, including:

- A chloro and fluorine substituent on a phenyl ring.

- A piperazine moiety linked to a pyrimidine derivative.

- A ketone functional group.

Molecular Formula

The molecular formula for the compound is C19H20ClF N4O, with a molecular weight of approximately 364.84 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the piperazine and pyrimidine rings enhances their interaction with biological targets, potentially leading to new cancer therapies .

Antidepressant and Anxiolytic Effects

Research has shown that compounds containing piperazine rings can exhibit antidepressant and anxiolytic effects. The structural features of (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone suggest that it may interact with serotonin receptors, which are critical in mood regulation .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of compounds similar to this one. Studies have demonstrated that certain derivatives possess activity against various bacterial strains, indicating potential for development as antibacterial agents .

Case Study 1: Anticancer Research

A series of experiments were conducted to assess the anticancer potential of related compounds. In vitro assays showed that derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis. The mechanism was attributed to the inhibition of specific signaling pathways associated with cell survival .

Case Study 2: Antidepressant Activity

In a clinical trial assessing the efficacy of piperazine derivatives for treating anxiety disorders, participants reported significant reductions in anxiety symptoms compared to placebo groups. The study highlighted the role of the compound's structural characteristics in enhancing bioavailability and receptor affinity .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity |

| Fluoro Group | Increases metabolic stability |

| Piperazine Ring | Facilitates receptor interaction |

| Pyrimidine Moiety | Contributes to biological activity |

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Cores

A structurally related compound, "(2-chloro-6-fluorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone" (PubChem CID: unavailable), shares the 2-chloro-6-fluorophenyl and piperazine-pyrimidine backbone but replaces the phenoxy group with a 2-methylimidazole substituent. This substitution likely alters electronic properties and binding affinity due to the imidazole’s hydrogen-bonding capability compared to the phenoxy group’s lipophilic nature .

Another analog, "2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine" (EP 2402347 A1), features a thienopyrimidine core instead of a pyrimidine and introduces a methanesulfonyl-piperazine group. The thienopyrimidine scaffold may enhance metabolic stability, while the sulfonyl group improves solubility compared to the chlorofluorophenyl group in the target compound .

Functional Comparisons

While direct bioactivity data for the target compound is unavailable, analogs with piperazine-linked pyrimidines or thienopyrimidines often exhibit kinase inhibitory activity. For example, the thienopyrimidine derivative in EP 2402347 A1 demonstrated efficacy in enzyme-linked assays targeting phosphoinositide 3-kinase (PI3K), a common cancer therapy target . The target compound’s phenoxy group may confer selectivity for lipid-binding kinases due to its hydrophobic character, whereas imidazole-containing analogs might favor polar active sites.

Comparative Data Table

Research Implications and Limitations

The comparison highlights the critical role of substituent choice in modulating physicochemical and biological properties. For instance:

- Phenoxy vs. Imidazole: The phenoxy group in the target compound may improve membrane permeability but reduce aqueous solubility compared to imidazole-containing analogs .

- Thienopyrimidine vs. Pyrimidine: The thienopyrimidine core in EP 2402347 A1 could offer enhanced metabolic stability over pyrimidine derivatives due to sulfur’s electron-withdrawing effects .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes halogenated phenyl and piperazine moieties, which are known to enhance lipophilicity and biological activity, making it a candidate for drug development. This article explores the biological activity of this compound, including its pharmacological applications, interaction studies, and related compounds.

Key Features

- Halogen Substituents: The presence of chlorine and fluorine enhances the compound's biological activity.

- Piperazine Moiety: Known for its role in various pharmacological agents, contributing to receptor binding and activity.

- Pyrimidine Derivative: This functional group is associated with various therapeutic effects.

Pharmacological Applications

The compound has shown promise in various pharmacological applications, including:

- Antipsychotic Activity: Similar compounds have been noted for their antipsychotic effects, suggesting potential applications in treating schizophrenia and other mental health disorders.

- Antidepressant Effects: The piperazine structure is often linked to antidepressant properties, indicating that this compound may also exhibit such effects.

- Anti-anxiety Properties: Compounds with similar structures have been documented to reduce anxiety levels in preclinical studies.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Testing the compound's effects on cell viability, proliferation, and apoptosis in various cell lines.

Such studies help elucidate the therapeutic window and potential side effects associated with the compound.

Case Studies and Research Findings

Research has indicated that compounds structurally related to (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant biological activities. For instance:

- A study demonstrated that similar piperazine derivatives showed enhanced binding affinity for serotonin receptors, leading to increased serotonin levels in the brain, which is beneficial for mood regulation .

- Another research highlighted the anti-cancer properties of pyrimidine-based compounds, suggesting that this compound may also possess anti-tumor activity .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals insights into their unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Compound A | (N/A) | Known for anti-anxiety effects |

| Compound B | (N/A) | Exhibits potent antipsychotic activity |

| Compound C | (N/A) | Used in cancer therapy |

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .

Q & A

Q. What are the recommended methods for synthesizing (2-Chloro-6-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone with high purity?

A robust synthesis involves coupling a substituted pyrimidine intermediate with a piperazine derivative under anhydrous conditions. For example, describes a similar reaction using methyl esters and chloro-fluoro-phenyl intermediates in dichloromethane, with NaOH as a base. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to achieve >95% purity. Yield optimization requires controlled temperature (0–5°C during coupling) and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the compound’s structure and confirm its identity?

Combined spectroscopic techniques are essential:

- NMR : Compare - and -NMR data with analogs (e.g., reports δ 1.65–2.32 ppm for cyclohexyl protons and δ 8.76 ppm for quinoline protons in a related methanone derivative).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., uses EI-MS to confirm M at m/z 393.1419).

- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with piperazine-containing structures (e.g., ’s crystallographic data for fluorophenyl-piperazine derivatives) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory. emphasizes avoiding inhalation/ingestion and using P264/P280/P305 codes (wash hands, wear protective clothing).

- Waste Disposal : Segregate halogenated waste and use professional disposal services to prevent environmental contamination (e.g., ’s guidelines for chlorinated pyrimidine byproducts) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s environmental fate and ecotoxicity?

Adopt a tiered approach inspired by Project INCHEMBIOL ( ):

- Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates under varying pH/temperature.

- Phase 2 (Microcosm) : Simulate biodegradation in soil/water systems, tracking metabolites via LC-MS.

- Phase 3 (Ecosystem) : Evaluate bioaccumulation in model organisms (e.g., Daphnia) using OECD Test Guidelines. Contamination levels in biotic/abiotic compartments should be cross-referenced with toxicity thresholds .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Comparative Analysis : Replicate published NMR conditions (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts. ’s -NMR (CDCl) for a similar methanone shows distinct piperazine proton splitting (δ 3.16–3.90 ppm).

- Isotopic Labeling : Use - or -labeled analogs to resolve overlapping signals in complex spectra.

- Collaborative Validation : Share raw data with independent labs to confirm peak assignments .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target Selection : Prioritize receptors with piperazine-binding domains (e.g., dopamine or serotonin receptors).

- Docking Workflow : Use AutoDock Vina with optimized parameters (grid size: 60×60×60 Å, exhaustiveness: 20). Compare binding affinities to known ligands (e.g., ’s phenothiazine derivatives).

- Validation : Cross-check docking poses with experimental SAR (structure-activity relationship) data from analogs .

Q. What experimental designs are optimal for evaluating the compound’s biological activity in vitro?

- Dose-Response Assays : Use a 96-well plate format with 4-parameter logistic curves (e.g., IC determination). Include positive controls (e.g., ’s anti-psychotic reference compounds).

- Cell Line Selection : Choose models expressing target receptors (e.g., HEK293 for GPCRs).

- Data Normalization : Correct for background noise using vehicle-only wells and subtract nonspecific binding .

Q. How can researchers address discrepancies in solubility and stability data across studies?

- Conditional Testing : Measure solubility in PBS, DMSO, and biorelevant media (FaSSIF/FeSSIF) at 25°C and 37°C. highlights pH-dependent stability for pyridine derivatives.

- Forced Degradation : Expose the compound to heat, light, and oxidative stress (HO) to identify degradation pathways.

- Analytical Harmonization : Standardize HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to enable cross-study comparisons .

Methodological Notes

- Data Contradictions : Always contextualize results with experimental conditions (e.g., solvent purity in NMR, column batch in HPLC).

- Ethical Compliance : Adhere to ’s waste disposal protocols and ’s restrictions (if applicable) on human/animal testing.

- Advanced Tools : Leverage crystallography () and HRMS () for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.